molecular formula C7H14ClNO3 B14005048 Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride

Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride

Cat. No.: B14005048
M. Wt: 195.64 g/mol
InChI Key: OUELYIZKDVOWCU-RIHPBJNCSA-N
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Description

Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride is a chemical compound with a unique structure that includes a morpholine ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride typically involves the use of D-glutamine as a starting material. The process includes several steps, such as cyclization and esterification, to form the desired morpholine ring structure . The reaction conditions often involve refluxing with specific reagents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl (3R,6S)-6-methylmorpholine-3-carboxylate hydrochloride is unique due to its specific morpholine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (3R,6S)-6-methylmorpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-5-3-8-6(4-11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1

InChI Key

OUELYIZKDVOWCU-RIHPBJNCSA-N

Isomeric SMILES

C[C@H]1CN[C@H](CO1)C(=O)OC.Cl

Canonical SMILES

CC1CNC(CO1)C(=O)OC.Cl

Origin of Product

United States

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